molecular formula C18H15ClN2O2 B11363476 5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11363476
M. Wt: 326.8 g/mol
InChI Key: OZUFQIPQOHBBIT-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a suitable reagent like phosphorus oxychloride to form the oxazole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide
  • 5-(4-fluorophenyl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide
  • 5-(4-methylphenyl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide stands out due to the presence of the chlorophenyl group, which can impart unique chemical and biological properties

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15ClN2O2/c1-11-3-4-12(2)15(9-11)20-18(22)16-10-17(23-21-16)13-5-7-14(19)8-6-13/h3-10H,1-2H3,(H,20,22)

InChI Key

OZUFQIPQOHBBIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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